molecular formula C26H20FNO B7759464 N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline

N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline

Cat. No.: B7759464
M. Wt: 381.4 g/mol
InChI Key: WMZUWTMBAIBOBH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline: is an organic compound that features a fluorobenzyl group and a xanthenyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl halide through halogenation of 4-fluorotoluene.

    Coupling Reaction: The 4-fluorobenzyl halide is then reacted with 4-(9H-xanthen-9-yl)aniline in the presence of a base such as potassium carbonate or sodium hydride. This coupling reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline exerts its effects depends on its application:

    Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Electronic Properties: In materials science, the compound’s electronic properties are leveraged to enhance the performance of electronic devices.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline can be compared with other similar compounds such as:

    N-(4-chlorobenzyl)-4-(9H-xanthen-9-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and electronic properties.

    N-(4-methylbenzyl)-4-(9H-xanthen-9-yl)aniline: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.

    N-(4-nitrobenzyl)-4-(9H-xanthen-9-yl)aniline: The nitro group introduces different electronic properties and reactivity compared to the fluorobenzyl group.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of structural modifications in chemical research.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(9H-xanthen-9-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FNO/c27-20-13-9-18(10-14-20)17-28-21-15-11-19(12-16-21)26-22-5-1-3-7-24(22)29-25-8-4-2-6-23(25)26/h1-16,26,28H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZUWTMBAIBOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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